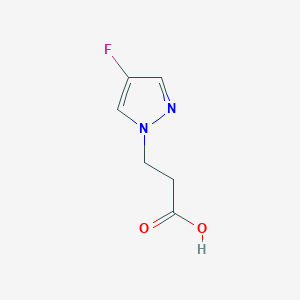

3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H7FN2O2 |

|---|---|

Molecular Weight |

158.13 g/mol |

IUPAC Name |

3-(4-fluoropyrazol-1-yl)propanoic acid |

InChI |

InChI=1S/C6H7FN2O2/c7-5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2H2,(H,10,11) |

InChI Key |

CCQZBZIPCKSOSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1CCC(=O)O)F |

Origin of Product |

United States |

Foundational & Exploratory

3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid chemical structure

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 3-(4-Fluoro-1H-pyrazol-1-yl)propanoic Acid

Executive Summary

This compound represents a specialized fluorinated heterocyclic building block used increasingly in modern medicinal chemistry. It serves as a critical scaffold for introducing the 4-fluoropyrazole pharmacophore—a bioisostere designed to enhance metabolic stability while maintaining the hydrogen-bonding capabilities and steric profile of the parent pyrazole.

This guide provides a comprehensive technical analysis of the molecule, focusing on its synthesis via regioselective aza-Michael addition, its physicochemical properties governed by the fluorine substituent, and its utility in fragment-based drug discovery (FBDD).

Physicochemical Profile & Structural Analysis

The introduction of a fluorine atom at the C4 position of the pyrazole ring fundamentally alters the electronic landscape of the molecule compared to its non-fluorinated parent.

Key Property Data

| Property | Value / Description |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₇FN₂O₂ |

| Molecular Weight | 158.13 g/mol |

| Core Scaffold | 1H-Pyrazole (N-alkylated) |

| Key Substituent | Fluorine (C4-position) |

| Acidic Moiety | Carboxylic Acid (pKa ~4.[1]5) |

| Pyrazole Acidity (NH) | Pre-alkylation: pKa ~12.5 (More acidic than pyrazole due to -I effect of F) |

| LogP (Predicted) | ~0.45 (Slightly more lipophilic than non-fluorinated analog) |

| H-Bond Donors/Acceptors | 1 Donor (COOH), 3 Acceptors (N, O, F) |

The Fluorine Effect

The C4-Fluorine atom is not merely a steric placeholder. It serves two critical functions:

-

Metabolic Blocking: The C4 position of pyrazoles is electron-rich and prone to oxidative metabolism (e.g., by CYP450 enzymes). Fluorine substitution blocks this site, extending the half-life (

) of the parent drug. -

pKa Modulation: The strong electron-withdrawing nature (inductive effect,

) of fluorine lowers the pKa of the pyrazole nitrogen lone pair, reducing the basicity of the N2 nitrogen. This modulates binding affinity in kinase pockets where hydrogen bonding is critical.

Synthetic Architecture

The synthesis of this compound relies on the aza-Michael addition , a reaction that benefits significantly from the symmetry of the starting material.

Retrosynthetic Logic

-

Disconnection: N–C bond formation.

-

Precursors: 4-Fluoro-1H-pyrazole (Nucleophile) + Acrylate Ester (Electrophile).

-

Regioselectivity: 4-Fluoro-1H-pyrazole is a tautomeric species. However, due to the axis of symmetry through the C4-H(F) bond, alkylation at either nitrogen yields the identical product. This eliminates the N1 vs. N2 regioselectivity issues common in asymmetrically substituted pyrazoles.

Synthetic Pathway Diagram

Figure 1: Two-step synthetic pathway involving base-catalyzed aza-Michael addition followed by ester hydrolysis.[1]

Experimental Protocols

Disclaimer: This protocol is designed for research purposes by trained personnel. Standard PPE (gloves, goggles, fume hood) is mandatory.

Step 1: Aza-Michael Addition

Objective: Synthesis of Ethyl 3-(4-fluoro-1H-pyrazol-1-yl)propanoate.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-1H-pyrazole (1.0 eq) in anhydrous Acetonitrile (MeCN) (10 volumes).

-

Activation: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq) as a catalyst. Note: Inorganic bases like K₂CO₃ (2.0 eq) can also be used but may require longer reaction times.

-

Addition: Dropwise add Ethyl Acrylate (1.2 eq) to the stirring solution at room temperature to avoid exotherms.

-

Reaction: Heat the mixture to 60°C and monitor by TLC or LCMS. Conversion is typically complete within 4–6 hours.

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Redissolve the residue in Ethyl Acetate.

-

Wash with 0.1 M HCl (to remove DBU) and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Result: The ester intermediate is usually pure enough for the next step.

-

Step 2: Hydrolysis

Objective: Conversion to the free acid.

-

Solvation: Dissolve the ester intermediate (1.0 eq) in a THF:Water (3:1) mixture.

-

Saponification: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 eq).

-

Reaction: Stir at room temperature for 2–3 hours.

-

Isolation:

-

Acidify the reaction mixture to pH ~3 using 1 M HCl.

-

Extract with Ethyl Acetate (3x).

-

Dry combined organics over MgSO₄ and concentrate in vacuo.

-

Purification: Recrystallization from Ethanol/Hexane or silica gel chromatography (DCM:MeOH gradient) if necessary.

-

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "fragment" due to its low molecular weight (<200 Da) and distinct functionality.

-

Linker Utility: The propanoic acid chain acts as a flexible linker, allowing the pyrazole headgroup to orient into hydrophobic pockets while the acid tail interacts with solvent-exposed residues or serves as a handle for amide coupling.

-

Kinase Inhibition: Pyrazoles are privileged scaffolds in kinase inhibitors (e.g., Ruxolitinib, Crizotinib). The 4-fluoro analog is often used to optimize potency and selectivity by modulating the electron density of the pyrazole ring.

Workflow: From Fragment to Lead

Figure 2: Workflow illustrating the use of the title compound in generating focused libraries for drug screening.

References

-

Synthesis of 4-Fluoro-1H-pyrazole (Starting Material)

-

General Aza-Michael Addition of Pyrazoles

-

Source:Beilstein Journal of Organic Chemistry. "Michael-type addition of azoles of broad-scale acidity to methyl acrylate." (2011).[3]

- Context: Validates the reaction conditions (base catalysis, acrylate acceptors)

-

Link:

-

-

Medicinal Chemistry of Fluorinated Pyrazoles

-

Source:Chemical Reviews. "Fluorinated Pyrazoles: From Synthesis to Applications." (2020).[4]

- Context: Comprehensive review on the metabolic and electronic effects of fluorine substitution on the pyrazole ring in drug design.

-

Link:

-

-

Analogous Scaffold Data (3-(1H-pyrazol-1-yl)propanoic acid)

- Source:ChemicalBook / CAS Registry.

- Context: Provides baseline physical data for the non-fluorinated parent scaffold (CAS: 89532-73-0)

-

Link:

Sources

- 1. Abosyn [abosyn.com]

- 2. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents [patents.google.com]

- 3. BJOC - Michael-type addition of azoles of broad-scale acidity to methyl acrylate [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Value of Fluorinated Pyrazoles

An In-Depth Technical Guide to 4-Fluoropyrazole-1-Propionic Acid

This guide provides a comprehensive technical overview of 4-fluoropyrazole-1-propionic acid, a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. This document is intended for researchers, chemists, and professionals in drug development, offering insights into its properties, synthesis, and applications.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance key pharmacological parameters such as metabolic stability, binding affinity, and lipophilicity.[3][4] The combination of a 4-fluoropyrazole core with a propionic acid functional handle at the N1 position creates a versatile molecular building block, 4-fluoropyrazole-1-propionic acid, poised for elaboration into diverse chemical libraries for drug discovery and materials science applications.

The propionic acid moiety provides a crucial carboxylic acid functional group, which can serve as a synthetic handle for forming amide bonds, esters, or other derivatives.[5] This allows for the straightforward linkage of the fluoropyrazole core to other pharmacophores or molecular scaffolds, making it an ideal starting point for developing novel compounds with tailored biological or material properties.

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent functional groups and data from analogous structures.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | 3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid | IUPAC Nomenclature Rules |

| Synonyms | 4-Fluoropyrazole-1-propionic acid | Common Naming Convention |

| CAS Number | Not assigned. | Based on database searches. |

| Molecular Formula | C₆H₇FN₂O₂ | Calculated |

| Molecular Weight | 158.13 g/mol | Calculated |

| Appearance | Predicted to be a white to off-white crystalline solid. | Based on similar compounds like 4-fluoro-1H-pyrazole and other pyrazole carboxylic acids.[6] |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and moderately soluble in water. | The carboxylic acid group enhances polarity and aqueous solubility. |

| pKa | Estimated to be in the range of 4.0 - 5.0. | Typical range for a carboxylic acid. |

| Melting Point | Predicted to be a solid with a distinct melting point, likely above 100 °C. | Based on related solid pyrazole derivatives.[6] |

Synthesis and Purification

The synthesis of 4-fluoropyrazole-1-propionic acid can be achieved through a logical, multi-step sequence starting from the formation of the core heterocyclic ring followed by functionalization. The causality behind this synthetic strategy lies in first constructing the stable aromatic pyrazole ring and then introducing the propionic acid side chain via a standard N-alkylation reaction, which is a reliable and high-yielding transformation.

Proposed Synthetic Workflow

The proposed synthesis involves two primary stages: the creation of the 4-fluoro-1H-pyrazole core and its subsequent N-alkylation and hydrolysis.

Caption: Proposed synthetic workflow for 4-fluoropyrazole-1-propionic acid.

Experimental Protocol (Exemplary)

Self-Validation: This protocol incorporates standard purification and analytical steps (TLC, NMR) after each reaction to validate the successful formation of the desired intermediate before proceeding, ensuring the integrity of the overall synthesis.

Step 1: Synthesis of 4-Fluoro-1H-pyrazole

This step is based on established literature procedures for the synthesis of fluorinated pyrazoles.[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-fluoromalondialdehyde (1.0 eq) in a suitable solvent such as aqueous ethanol.

-

Reagent Addition: Add hydrazine hydrate (1.0 - 1.1 eq) dropwise to the solution at room temperature. An exotherm may be observed.

-

Reaction: Heat the mixture to reflux (e.g., 50-80 °C) for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: After cooling, neutralize the reaction mixture. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-fluoro-1H-pyrazole can be purified by column chromatography or distillation.

Step 2 & 3: N-Alkylation and Hydrolysis

-

Reaction Setup: To a solution of 4-fluoro-1H-pyrazole (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

-

Alkylation: Add ethyl 3-bromopropionate (1.1 eq) dropwise to the suspension and stir at room temperature or with gentle heating (e.g., 60 °C) until TLC analysis indicates complete consumption of the starting pyrazole.

-

Intermediate Isolation: Filter off the inorganic salts and remove the solvent under reduced pressure. The crude ester, ethyl 3-(4-fluoro-1H-pyrazol-1-yl)propanoate, can be purified by column chromatography or used directly in the next step.

-

Hydrolysis: Dissolve the crude ester in a mixture of THF/water or ethanol/water. Add an excess of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

-

Reaction: Stir the mixture at room temperature for 2-16 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Final Workup and Purification: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., ether or dichloromethane) to remove any non-polar impurities. Acidify the aqueous layer to pH ~2-3 with cold 1M HCl. The product, 4-fluoropyrazole-1-propionic acid, may precipitate and can be collected by filtration. If it remains in solution, extract it with ethyl acetate. Dry the combined organic extracts, filter, and remove the solvent to yield the final product. Recrystallization can be performed for further purification.

Spectroscopic and Analytical Characterization (Predicted)

The structure of 4-fluoropyrazole-1-propionic acid can be unequivocally confirmed using a combination of spectroscopic techniques. The following data are predicted based on established principles of NMR, IR, and MS analysis.[8][9][10]

| Technique | Predicted Data |

| ¹H NMR | δ ~12.0-13.0 (s, 1H, -COOH), δ ~7.8 (d, 1H, pyrazole-H5), δ ~7.6 (d, 1H, pyrazole-H3), δ ~4.4 (t, 2H, -N-CH₂-), δ ~2.9 (t, 2H, -CH₂-COOH). |

| ¹³C NMR | δ ~175 (C=O), δ ~145 (C-F, d, ¹JCF ≈ 250 Hz), δ ~135 (C5), δ ~125 (C3), δ ~50 (-N-CH₂-), δ ~35 (-CH₂-COOH). |

| FT-IR | ~2500-3300 cm⁻¹ (broad, O-H stretch), ~1710 cm⁻¹ (strong, C=O stretch), ~1550 cm⁻¹ (C=N stretch), ~1100-1200 cm⁻¹ (strong, C-F stretch). |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 158. Expected fragments corresponding to loss of -COOH (m/z = 113) and the propionic acid chain. |

Applications in Research and Drug Development

4-Fluoropyrazole-1-propionic acid is not merely a chemical curiosity; it is a strategic tool for the modern medicinal chemist. Its value lies in its utility as a versatile scaffold for building more complex molecules.

-

Scaffold for Bioactive Molecules: The fluorinated pyrazole core is a key component in numerous FDA-approved drugs, highlighting its acceptance as a pharmacologically relevant moiety.[2] This compound provides a direct entry point for creating novel analogues of known drugs or exploring new chemical space.

-

Linker Chemistry: The terminal carboxylic acid is an ideal attachment point for linker chemistry. It can be readily converted to an active ester and coupled with amines, alcohols, or other nucleophiles. This is particularly relevant in the development of targeted therapies like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).

-

Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it is an excellent candidate for fragment-based screening campaigns to identify initial hits against protein targets.

Caption: Role as a versatile scaffold in drug discovery applications.

Safety and Handling

As a laboratory chemical, 4-fluoropyrazole-1-propionic acid should be handled with appropriate care, following standard laboratory safety protocols. While specific toxicity data is unavailable, the following guidelines are based on similar acidic and fluorinated organic compounds.[11][12][13]

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust. Avoid contact with skin, eyes, and clothing.[14][15] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14] Keep away from strong oxidizing agents and strong bases.

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[11]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[11]

-

Inhalation: Move person into fresh air. If breathing is difficult, give oxygen and seek medical attention.[11]

-

References

- CymitQuimica. (n.d.). SAFETY DATA SHEET.

- BASF. (2022, November 13). Safety data sheet.

- Fluorochem. (2024, December 19). Safety Data Sheet.

- Angene Chemical. (2025, September 05). Safety Data Sheet.

- Sigma-Aldrich. (2025, November 06). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid.

- Sigma-Aldrich. (n.d.). 4-Fluoro-1H-pyrazole 95 35277-02-2.

- ChemicalBook. (n.d.). 4-Fluoro-1H-pyrazole synthesis.

- eGrove. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions.

- ChemicalBook. (2026, January 13). 4-Fluoro-1H-pyrazole | 35277-02-2.

- PMC. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.

- PMC. (2011, August 02). Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination.

- PMC. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors.

- ResearchGate. (n.d.). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF.

- PubChem. (n.d.). 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid.

- Google Patents. (n.d.). EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof.

- PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid.

- PMC. (n.d.). Current status of pyrazole and its biological activities.

- Journal Website. (2025, August 06). Azoles. 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity.

- Home Sunshine Pharma. (n.d.). 4-Fluoro-1H-pyrazole CAS 35277-02-2.

- Sigma-Aldrich. (n.d.). 4-Fluoro-1H-pyrazole 95 35277-02-2.

- MDPI. (2022, December 21). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals.

- ResearchGate. (n.d.). Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF.

- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.

- ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives..

- PubMed. (2019, August 21). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria.

- Wikipedia. (n.d.). Propionic acid.

- PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.

- Thermo Fisher Scientific. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, 97%, Thermo Scientific Chemicals.

- Fisher Scientific. (n.d.). 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g | Buy Online.

- NIH. (n.d.). Pyrazole | C3H4N2 | CID 1048 - PubChem.

- Thermo Fisher. (n.d.). Yin and Yang in Chemistry Education: The Complementary Nature of FT-IR and NMR Spectroscopies.

- BLD Pharm. (n.d.). 35277-02-2|4-Fluoro-1H-pyrazole.

- RSC Publishing. (n.d.). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications.

- ChemicalBook. (n.d.). Propionic acid(79-09-4) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). 4-Fluoro-1H-pyrazole 95 35277-02-2.

- ChemicalBook. (2025, August 22). 3-(1H-PYRAZOL-1-YL)PROPANOIC ACID | 89532-73-0.

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. egrove.olemiss.edu [egrove.olemiss.edu]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Propionic acid - Wikipedia [en.wikipedia.org]

- 6. 4-Fluoro-1H-pyrazole 95 35277-02-2 [sigmaaldrich.com]

- 7. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents [patents.google.com]

- 8. connectjournals.com [connectjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. angenechemical.com [angenechemical.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. download.basf.com [download.basf.com]

- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

The Strategic Integration of N-Alkylated Fluoropyrazoles in Modern Drug Discovery: A Technical Guide

Foreword: The Fluorine Advantage in Pyrazole Scaffolds

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design.[1][2][3] The unique physicochemical properties of the C-F bond, including high electronegativity, small atomic size, and the ability to form strong, stable bonds, offer a powerful toolkit for optimizing molecular properties.[3][4][5] When combined with the versatile and biologically active pyrazole scaffold, a heterocyclic aromatic ring with two adjacent nitrogen atoms, the resulting fluorinated pyrazole derivatives exhibit enhanced potency, selectivity, metabolic stability, and bioavailability.[6][7][8] This guide delves into the specific applications of N-alkylated fluoropyrazoles, a subclass of these compounds that has demonstrated significant promise across a spectrum of therapeutic areas. We will explore the rationale behind their design, synthesis, and biological evaluation, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their potential.

The Synergy of Fluorine and the Pyrazole Nucleus: A Chemical Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, found in a number of approved drugs due to its diverse biological activities.[9][10] The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (CF3) group, onto the pyrazole core can profoundly influence its properties in several ways:[11]

-

Modulation of Physicochemical Properties: Fluorination can alter the pKa of nearby functional groups, impacting a molecule's ionization state at physiological pH.[12] This, in turn, affects solubility, membrane permeability, and target engagement.[3][12] While fluoro-arenes tend to be more lipophilic, the strategic placement of fluorine can fine-tune the overall lipophilicity of a molecule to optimize its pharmacokinetic profile.[5][12]

-

Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes.[1] By replacing metabolically labile C-H bonds with C-F bonds, the metabolic stability of a drug candidate can be significantly improved, leading to a longer half-life and improved bioavailability.[1]

-

Improved Target Binding and Selectivity: The electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity.[5] Furthermore, the introduction of fluorine can induce specific conformational preferences in a molecule, leading to higher selectivity for the intended target over off-targets.[2]

The N-alkylation of the pyrazole ring provides an additional vector for chemical modification, allowing for the introduction of various substituents that can further modulate the compound's properties and explore the chemical space around the core scaffold.[13][14] However, the N-alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of regioisomers, a challenge that requires careful control of reaction conditions.[15][16]

Therapeutic Applications of N-Alkylated Fluoropyrazoles

The unique properties of N-alkylated fluoropyrazoles have led to their exploration in a wide range of therapeutic areas.

Oncology

In the field of oncology, N-alkylated fluoropyrazoles have emerged as potent inhibitors of various protein kinases, which are key regulators of cell growth, proliferation, and survival.[17]

-

Aurora Kinase Inhibition: Aurora kinases, particularly Aurora A and B, are crucial for cell cycle regulation and are often overexpressed in cancer cells.[18] Several N-alkylated pyrazole derivatives have been identified as potent inhibitors of Aurora kinases. For instance, a series of pyrazolyl benzimidazoles demonstrated strong antiproliferative activity against various cancer cell lines, with one compound exhibiting IC50 values of 28.9 nM and 2.2 nM against Aurora A and B, respectively.[17] The structure-activity relationship (SAR) studies of these compounds revealed that the nature of the N-alkyl substituent on the pyrazole ring significantly influences their potency and efflux rate.[17]

-

Akt Kinase Inhibition: The PI3K-Akt-mTOR signaling pathway is another critical pathway in cancer, and Akt kinase is a key node.[17] N-alkylated pyrazoles have been developed as Akt inhibitors, with some compounds showing high potency in cellular assays (IC50 = 12 nM).[17]

-

EGFR and VEGFR-2 Inhibition: Fused pyrazole derivatives have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are important targets in cancer therapy.[19] Several of these compounds showed significantly greater activity than the reference drug erlotinib.[19]

Below is a diagram illustrating the central role of the PI3K-Akt-mTOR signaling pathway in cancer and the point of intervention for N-alkylated fluoropyrazole inhibitors.

Caption: PI3K-Akt-mTOR signaling pathway and inhibition by N-alkylated fluoropyrazoles.

Anti-Infective Agents

N-alkylated fluoropyrazoles have also demonstrated significant potential as anti-infective agents, with activity against a range of pathogens.

-

Antibacterial Activity: Several novel N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[20] These compounds were also found to prevent and eradicate biofilms, and they exhibited low toxicity to human cells.[20]

-

Antifungal Activity: Fluorinated pyrazole derivatives have shown promising antifungal activity against various fungal strains.[21]

-

Antiviral Activity: The fluoropyrazole nucleoside favipiravir has demonstrated broad-spectrum activity against various RNA viruses. While not an N-alkylated pyrazole in the strictest sense, its success highlights the potential of the fluoropyrazole scaffold in antiviral drug discovery. Another study found a fluoropyrazole nucleoside to have excellent activity against influenza A and B in vitro.[9][22]

Anti-Inflammatory Agents

The anti-inflammatory properties of pyrazole derivatives are well-established, with several non-steroidal anti-inflammatory drugs (NSAIDs) containing a pyrazole core.[23] The introduction of fluorine can further enhance these properties.

-

COX-2 Inhibition: Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a prominent example of a trifluoromethyl-containing pyrazole derivative used as an anti-inflammatory drug.[11][23] The trifluoromethyl group plays a crucial role in its selective binding to the COX-2 enzyme. Several drug-like 3-di/trifluoroalkyl-5-fluoropyrazoles have been synthesized and shown to have potent COX-2 inhibitory activities.[24]

Experimental Protocols and Methodologies

To provide a practical understanding of the development of N-alkylated fluoropyrazoles, this section outlines a representative synthetic protocol and a common biological assay.

Synthesis of a Representative N-Alkylated Fluoropyrazole

The following protocol describes a general method for the N-alkylation of a fluorinated pyrazole. The regioselectivity of the reaction can be influenced by the choice of base, solvent, and the nature of the substituents on the pyrazole ring.[15][16]

Objective: To synthesize N-alkylated 3-(trifluoromethyl)-1H-pyrazole.

Materials:

-

3-(Trifluoromethyl)-1H-pyrazole

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3))

-

Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile (MeCN))

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Protocol:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the 3-(trifluoromethyl)-1H-pyrazole (1.0 eq) and the anhydrous solvent.

-

Addition of Base: Cool the solution to 0 °C in an ice bath. Slowly add the base (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

-

Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated regioisomers.

-

Characterization: Characterize the purified products by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm their structure and purity.

The following diagram illustrates the general workflow for the synthesis and purification of N-alkylated fluoropyrazoles.

Caption: General workflow for the synthesis of N-alkylated fluoropyrazoles.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of N-alkylated fluoropyrazoles against a specific protein kinase.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

-

Recombinant active kinase

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound (N-alkylated fluoropyrazole) dissolved in DMSO

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Microplate reader

Step-by-Step Protocol:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Reaction Mixture Preparation: In the wells of a microplate, add the kinase assay buffer, the kinase, and the kinase substrate.

-

Compound Addition: Add the diluted test compound or DMSO (for the control) to the appropriate wells.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measurement: Read the signal (e.g., luminescence, fluorescence) on a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Summary

The following table summarizes the reported biological activities of selected N-alkylated fluoropyrazole derivatives.

| Compound Class | Target | Biological Activity | Reference |

| Pyrazolyl benzimidazoles | Aurora A Kinase | IC50 = 28.9 nM | [17] |

| Aurora B Kinase | IC50 = 2.2 nM | [17] | |

| N-alkylated pyrazoles | Akt Kinase | Cell IC50 = 12 nM | [17] |

| Fused Pyrazoles | EGFR | IC50 = 0.06 µM (most potent) | [19] |

| VEGFR-2 | IC50 = 0.22 µM (most potent) | [19] | |

| Fluoropyrazole nucleoside | Influenza A virus | IC50 = 0.2 µg/mL | [9][22] |

| Influenza B virus | IC50 = 0.4 µg/mL | [9][22] |

Conclusion and Future Perspectives

N-alkylated fluoropyrazoles represent a highly promising class of compounds in drug discovery. The strategic combination of the versatile pyrazole scaffold with the unique properties of fluorine has yielded potent and selective modulators of various biological targets. The ability to fine-tune their physicochemical and pharmacokinetic properties through N-alkylation provides a powerful platform for lead optimization.

Future research in this area will likely focus on:

-

Exploring Novel N-Alkyl Substituents: The synthesis and evaluation of libraries with diverse N-alkyl groups will continue to expand the structure-activity relationship landscape.

-

Targeting New Biological Pathways: The application of this scaffold to other disease areas and novel biological targets is a promising avenue for future drug discovery efforts.

-

Advanced Synthetic Methodologies: The development of more efficient and regioselective methods for the synthesis of N-alkylated fluoropyrazoles will be crucial for their widespread application.

References

- Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2025, October 26). Unavailable.

- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025, October 23). MDPI.

- Fluorinated Pyrazoles: From Synthesis to Applications. (2020, December 31). Chemical Reviews.

- Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF. (n.d.). ResearchGate.

- Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (n.d.). eGrove.

- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025, October 23). Semantic Scholar.

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). RSC Publishing.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.

- New synthesis of fluorinated pyrazoles. (2010, October 15). PubMed.

- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025, October 23). PMC.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.

- Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity | Request PDF. (n.d.). ResearchGate.

- Green synthesis and anti-infective activities of fluorinated pyrazoline derivatives. (2012, September 1). PubMed.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PMC.

- Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. (2025, October 16). Unavailable.

- Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review | Request PDF. (n.d.). ResearchGate.

- Current status of pyrazole and its biological activities. (n.d.). PMC.

- Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). (n.d.). ResearchGate.

- Fluorinated Pyrazoles: From Synthesis to Applications. (2021, February 10). PubMed.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). Unavailable.

- Anti-Infective Agents. (n.d.). Unavailable.

- Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. (2019, November 20). PMC.

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025, September 15). PubMed.

- Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. (2021, January 26). Unavailable.

- (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025, November 13). ResearchGate.

- N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. (n.d.). Frontiers.

- Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. (n.d.). PMC.

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Unavailable.

- Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science Publishers.

- Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021, April 29). Frontiers.

- Fluorinated pyrazoles containing marketed drug molecules. (n.d.). ResearchGate.

- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Unavailable.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). Unavailable.

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. mdpi.com [mdpi.com]

- 4. egrove.olemiss.edu [egrove.olemiss.edu]

- 5. benthamscience.com [benthamscience.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 20. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. applications.emro.who.int [applications.emro.who.int]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Hydrolysis of Ethyl 3-(4-fluoro-1H-pyrazol-1-yl)propanoate

This Application Note is designed for research and development professionals synthesizing fluorinated heterocyclic building blocks. It details the hydrolysis of ethyl 3-(4-fluoro-1H-pyrazol-1-yl)propanoate to 3-(4-fluoro-1H-pyrazol-1-yl)propanoic acid .

Abstract & Scope

This protocol outlines the chemical conversion of ethyl 3-(4-fluoro-1H-pyrazol-1-yl)propanoate to its corresponding carboxylic acid. This moiety is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for phenyl rings or as a linker in fragment-based drug design. The 4-fluoropyrazole core introduces metabolic stability and modulates lipophilicity (LogP).

While standard saponification is generally robust, this specific substrate contains a

Mechanistic & Retrosynthetic Analysis[1]

The Chemical Challenge

The target transformation is a base-mediated hydrolysis (saponification).

-

Substrate: Lipophilic ester, stable to oxidation.

-

Reagent: Hydroxide ion (OH⁻) acting as a nucleophile.

-

Risk Factor: The hydrogen atoms at the

-position (adjacent to the carbonyl) are acidic. In the presence of strong base and heat, the N-C bond at the

Reaction Pathway[2][3][4][5][6][7][8][9][10]

-

Nucleophilic Attack: Hydroxide attacks the ester carbonyl to form a tetrahedral intermediate.

-

Collapse: Elimination of the ethoxide leaving group yields the carboxylate salt.

-

Proton Transfer: Irreversible deprotonation of the acid by ethoxide/hydroxide drives the equilibrium.

-

Workup: Acidification converts the water-soluble carboxylate back to the free acid.

Figure 1: Reaction pathway showing the desired hydrolysis and the potential retro-Michael side reaction.

Materials & Reagents

| Component | Role | Specifications |

| Ethyl 3-(4-fluoro-1H-pyrazol-1-yl)propanoate | Substrate | Purity >95% |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | Reagent | 2.0 - 3.0 Equivalents |

| Tetrahydrofuran (THF) | Solvent | HPLC Grade (stabilized) |

| Water (Deionized) | Co-Solvent | Type II or better |

| Hydrochloric Acid (1M) | Quench | For pH adjustment |

| Ethyl Acetate (EtOAc) | Extraction | ACS Grade |

Why Lithium Hydroxide? LiOH is preferred over NaOH or KOH for sensitive esters. It is less basic and milder, reducing the risk of the retro-Michael elimination described above. The lithium cation also coordinates effectively with the carbonyl oxygen, accelerating the nucleophilic attack without requiring high temperatures.

Experimental Protocol

Step 1: Reaction Setup

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of ethyl 3-(4-fluoro-1H-pyrazol-1-yl)propanoate in THF (5 mL per mmol of substrate).

-

Preparation of Base: Separately, dissolve 2.5 eq of LiOH·H₂O in Water (5 mL per mmol of substrate).

-

Note: A 1:1 ratio of THF:Water ensures homogeneity. If the substrate precipitates, add minimal Methanol (MeOH) to clarify.

-

-

Addition: Cool the substrate solution to 0°C (ice bath). Add the aqueous LiOH solution dropwise over 5 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) .

-

Monitoring: Check by TLC or LCMS after 2 hours.

-

TLC Eluent:[1] 50% EtOAc in Hexanes. (Product will stay at baseline; SM will move).

-

Duration: Typically complete in 2–4 hours. Do not heat unless conversion is <10% after 4 hours.

-

Step 2: Workup & Isolation

-

Concentration: Evaporate the bulk of the THF on a rotary evaporator at 35°C. Do not distill to dryness; leave the aqueous residue.

-

Washing (Optional): If the starting material was impure, wash the aqueous residue with a small portion of Diethyl Ether or EtOAc to remove non-polar impurities. Discard the organic wash.

-

Acidification (Critical Step):

-

Cool the aqueous layer to 0°C.

-

Slowly add 1M HCl dropwise while stirring.

-

Target pH: Adjust to pH 3.5 – 4.0 .

-

Why? The pKa of the carboxylic acid is ~4.5. The pKa of the pyrazole nitrogen is ~2.5.

-

pH > 5: Product remains as salt (water soluble).

-

pH < 2: Pyrazole nitrogen protonates (cationic), making the molecule water-soluble again (zwitterionic behavior).

-

pH 3.5-4.0: The "Sweet Spot" where the acid is protonated (neutral) and the pyrazole is unprotonated (neutral), maximizing extraction into organic solvent.

-

-

-

Extraction: Extract the cloudy aqueous mixture with EtOAc (3 x) .

-

Drying: Combine organic layers, wash with Brine (1x), dry over anhydrous Na₂SO₄, and filter.

-

Evaporation: Concentrate in vacuo to yield the crude acid.

Step 3: Purification

-

State: The product is typically a white to off-white solid.

-

Recrystallization: If necessary, recrystallize from minimal hot EtOAc/Hexanes or Ethanol.

-

Chromatography: Usually not required. If needed, use a gradient of DCM:MeOH (95:5 to 90:10) with 0.1% Acetic Acid additive.

Process Workflow Diagram

Figure 2: Step-by-step experimental workflow emphasizing the critical pH adjustment step.

Analytical Characterization Expectations

Upon isolation, the compound should be verified using the following parameters:

-

1H NMR (DMSO-d6, 400 MHz):

- ~12.3 ppm (s, 1H, -COOH , broad exchangeable).

- ~8.2 ppm (d, 1H, Pyrazole-H5).

- ~7.6 ppm (d, 1H, Pyrazole-H3).

- ~4.3 ppm (t, 2H, N-CH ₂-).

- ~2.8 ppm (t, 2H, -CH ₂-COOH).

-

LC-MS (ESI):

-

Positive Mode: [M+H]⁺ = Calculated Mass + 1.

-

Negative Mode: [M-H]⁻ (Often more sensitive for carboxylic acids).

-

-

19F NMR:

-

Single singlet peak around -170 to -175 ppm (typical for fluoropyrazoles).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Water Soluble) | Over-acidification (pH < 2) protonated the pyrazole. | Adjust aqueous layer pH back to 4.0 using sat. NaHCO₃ and re-extract. |

| Byproduct: Pyrazole | Retro-Michael elimination due to heat or strong base. | Repeat reaction at 0°C constant temperature; switch to LiOH if using NaOH. |

| Incomplete Reaction | Poor solubility of ester in aqueous media. | Increase THF ratio or add Methanol to create a single phase. |

References

- General Ester Hydrolysis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Pyrazole Chemistry: Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984–7034. Link

-

Fluorinated Heterocycles: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

pKa Considerations: Reich, H. J. (2018). "Bordwell pKa Table (Acidity in DMSO/Water)." University of Wisconsin-Madison. Link

Sources

One-pot synthesis of pyrazole-1-propanoic acid derivatives

Application Note & Protocol

Topic: Efficient One-Pot Synthesis of Pyrazole-1-Propanoic Acid Derivatives: A Modular Approach for Drug Discovery Scaffolds

Introduction and Scientific Context

Pyrazole derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Specifically, pyrazole-1-propanoic acids and their esters are privileged scaffolds in drug development, acting as key intermediates and final active pharmaceutical ingredients (APIs). The traditional multi-step synthesis of these compounds often involves the isolation of intermediates, leading to increased solvent waste, reduced overall yield, and higher manufacturing costs.

This application note details a robust and efficient one-pot, two-step tandem methodology for synthesizing pyrazole-1-propanoic acid derivatives. By leveraging the principles of process intensification, this protocol combines the initial formation of the pyrazole ring via a Knorr-type condensation with a subsequent in-situ N-alkylation, obviating the need for intermediate purification. This approach significantly enhances synthetic efficiency, reduces reaction times, and aligns with the principles of green chemistry.[4][5] We will explain the mechanistic rationale behind the protocol, provide a detailed, reproducible experimental procedure, and discuss methods for structural verification.

Reaction Principle and Mechanistic Rationale

The one-pot synthesis proceeds through two distinct, sequential reactions executed in a single reaction vessel. The causality behind this choice is to ensure complete formation of the pyrazole nucleus before introducing the alkylating agent, which prevents unwanted side reactions and ensures high regioselectivity at the N1 position.

Step A: Knorr Pyrazole Synthesis. The process begins with the acid-catalyzed condensation of a 1,3-dicarbonyl compound (e.g., a β-ketoester) with a hydrazine derivative.[6][7] The reaction initiates with the more nucleophilic nitrogen of the hydrazine attacking one of the carbonyl carbons (typically the more electrophilic ketone) to form a hydrazone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[8]

Step B: In-situ N-Alkylation. Once the pyrazole formation is complete, a base is introduced to deprotonate the acidic N-H of the pyrazole ring, generating a nucleophilic pyrazolate anion. This anion then readily undergoes an SN2 reaction with an alkylating agent bearing the propanoic acid moiety (e.g., ethyl 3-bromopropanoate), selectively forming the N-C bond at the N1 position. The choice of a mild base and a suitable electrophile is critical for high yield and selectivity.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)propanoate as a representative example.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Quantity | Notes |

| Benzoylacetone | C₁₀H₁₀O₂ | 162.19 | 10 | 1.62 g | 1,3-Dicarbonyl |

| Hydrazine hydrate | H₆N₂O | 50.06 | 12 | 0.60 mL | Use in a fume hood |

| Ethanol | C₂H₅OH | 46.07 | - | 40 mL | Anhydrous |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Catalytic | ~5 drops | Catalyst for Step A |

| Potassium Carbonate | K₂CO₃ | 138.21 | 15 | 2.07 g | Anhydrous, finely ground |

| Ethyl 3-bromopropanoate | C₅H₉BrO₂ | 181.03 | 11 | 1.40 mL | Lachyrmatory, handle with care |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | For extraction & chromatography |

| Hexane | C₆H₁₄ | 86.18 | - | As needed | For chromatography |

| Saturated NaCl (brine) | NaCl(aq) | - | - | As needed | For work-up |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | Drying agent |

Step-by-Step Procedure

The entire procedure should be performed in a well-ventilated fume hood.

Step A: Pyrazole Ring Formation

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoylacetone (10 mmol, 1.62 g) and anhydrous ethanol (30 mL). Stir until the solid is fully dissolved.

-

Add hydrazine hydrate (12 mmol, 0.60 mL) to the solution, followed by 5 drops of glacial acetic acid.

-

Heat the reaction mixture to reflux (approx. 80-85 °C) using a heating mantle.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (Mobile phase: 30% Ethyl Acetate / 70% Hexane). The reaction is typically complete within 2-3 hours, indicated by the consumption of the starting benzoylacetone.

-

After completion, allow the reaction mixture to cool to room temperature. Do not isolate the intermediate product.

Step B: N-Alkylation 6. To the cooled reaction mixture containing the crude 3-methyl-5-phenyl-1H-pyrazole, add finely ground anhydrous potassium carbonate (15 mmol, 2.07 g). 7. Stir the resulting suspension vigorously for 15 minutes at room temperature to ensure the formation of the pyrazolate salt. 8. Add ethyl 3-bromopropanoate (11 mmol, 1.40 mL) dropwise to the suspension. 9. Re-attach the reflux condenser and heat the mixture to reflux for an additional 4-6 hours. Monitor the progress by TLC until the intermediate pyrazole spot has disappeared.

Work-up and Purification 10. Once the reaction is complete, cool the flask to room temperature and remove the solvent under reduced pressure using a rotary evaporator. 11. Re-dissolve the resulting residue in ethyl acetate (50 mL) and deionized water (30 mL). Transfer the mixture to a separatory funnel. 12. Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 30 mL) and saturated brine (1 x 30 mL). 13. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product. 14. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30%) to obtain the pure Ethyl 3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)propanoate.

Experimental Workflow Diagram

Product Characterization

The identity and purity of the synthesized pyrazole-1-propanoic acid derivative must be confirmed using standard analytical techniques.[9][10]

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expect characteristic signals for the pyrazole ring proton (a singlet around 6.0-6.5 ppm), the aromatic protons of the phenyl group, the triplet signals for the two methylene groups (-CH₂CH₂-) of the propanoate chain, and the quartet and triplet for the ethyl ester group.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should show distinct signals for the pyrazole ring carbons, the aromatic carbons, the carbonyl carbon of the ester (around 170 ppm), and the aliphatic carbons.[9]

-

FTIR (Fourier-Transform Infrared Spectroscopy): Look for key absorption bands, including the C=O stretch of the ester group (~1730 cm⁻¹), C=N and C=C stretching vibrations from the pyrazole and aromatic rings (1500-1600 cm⁻¹), and C-H stretching bands.

-

MS (Mass Spectrometry): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight of the final product.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield in Step A | Incomplete reaction; insufficient heating or catalyst. | Increase reflux time. Ensure the reaction is truly at reflux. Add one or two additional drops of acetic acid. |

| Formation of Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl can lead to isomers. | The described protocol generally favors one major isomer. Isomers may need to be separated by careful column chromatography. Characterize fractions thoroughly. |

| Low Yield in Step B | Incomplete deprotonation; poor quality alkylating agent; insufficient reaction time. | Use freshly dried, finely ground K₂CO₃. Ensure the alkylating agent is pure. Increase reflux time for the second step. |

| Difficult Purification | Close-running spots on TLC. | Use a shallow gradient for column chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol). |

Conclusion

This application note provides a streamlined, efficient, and high-yield one-pot protocol for the synthesis of pyrazole-1-propanoic acid derivatives. By eliminating the need for intermediate isolation, this tandem reaction minimizes waste and simplifies the synthetic process, making it an invaluable tool for researchers in medicinal chemistry and drug discovery. The methodology is robust, scalable, and can be adapted for a wide variety of substituted 1,3-dicarbonyls and hydrazines to generate diverse chemical libraries for biological screening.

References

-

Gomha, S. M., Edrees, M. M., Faty, R. A. M., Muhammad, Z. A., & Mabkhot, Y. N. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. PMC. Available at: [Link]

-

Herfindo, N., et al. (2020). Proposed reaction mechanism of one-pot synthesis of pyrazoline. ResearchGate. Available at: [Link]

-

Alam, M. M., et al. (2013). Microwave assisted one pot synthesis of some pyrazole derivatives as a safer anti-inflammatory and analgesic agents. Acta Poloniae Pharmaceutica. Available at: [Link]

-

de Oliveira, C. S., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

-

Wang, Z., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. Available at: [Link]

-

Ashok, D., et al. (2016). MICROWAVE-ASSISTED ONE-POT SYNTHESIS OF PYRAZOLYL-SUBSTITUTED BENZOCHROMAN-4-ONE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER ACTIVITY. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Various Authors. Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Srinivas, B., et al. (2018). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry. Available at: [Link]

-

Nayak, S. K. (2012). Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. Allied Academies. Available at: [Link]

-

Kim, J. K., et al. (2018). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Available at: [Link]

-

Kim, J. K., et al. (2018). Pyrazoles: 'one-pot' syntheses from arenes and carboxylic acids. Request PDF on ResearchGate. Available at: [Link]

-

Path of Pyrazoles from Synthetic Factors to Biological Applications. (2023). ResearchGate. Available at: [Link]

-

Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

-

Parameshwar, R., et al. (2014). Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. ResearchGate. Available at: [Link]

-

Journal of Chemical Health Risks. (2024). “Review on Biological Activities of Pyrazole Derivatives”. Available at: [Link]

-

Popa, C. V., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]

-

Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. PMC. Available at: [Link]

-

Kumar, T. S., et al. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

El-Hendawy, M. M., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Available at: [Link]

- Patel, J. R., et al. (2022). Methods of producing pyrazole compounds. Google Patents.

-

Aggarwal, R., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

-

Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Goud, M. S., et al. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. CSIR-NIScPR. Available at: [Link]

-

Desai, N. C., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

-

An Efficient One Pot Synthesis and Biological Screening of Some Pyrazole Based Heterocycles. (2020). Hilaris Publisher. Available at: [Link]

-

Wang, D., et al. (2016). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications (RSC Publishing). Available at: [Link]

-

Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... (2023). ResearchGate. Available at: [Link]

-

Feng, C-G., et al. (2015). Efficient method for the synthesis of functionalized pyrazoles by catalyst-free one-pot tandem reaction of nitroalkenes with ethyl diazoacetate. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Dr. Venkatesh P. (2022). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]

-

Jonušis, M., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. PMC. Available at: [Link]

-

Characterization data for new pyrazole derivatives. (2013). ResearchGate. Available at: [Link]

-

Aggarwal, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jchr.org [jchr.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alliedacademies.org [alliedacademies.org]

- 5. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Note: A Scalable, Two-Stage Approach for the Synthesis of 4-Fluoropyrazole-1-Propionate Intermediates

Abstract

This application note provides a detailed, scalable, and robust two-stage synthetic strategy for producing 4-fluoropyrazole-1-propionate intermediates. These structures are critical building blocks in modern medicinal chemistry and agrochemical development, where the incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2] The presented methodology first focuses on the highly efficient synthesis of the 4-fluoro-1H-pyrazole core via a direct electrophilic fluorination of pyrazole, a method that circumvents the use of hazardous reagents and multiple steps associated with older synthetic routes.[3] The second stage details a classic N-alkylation to introduce the propionate side chain. This guide is designed for researchers, chemists, and process development professionals, offering in-depth protocols, explanations for key experimental choices, and considerations for process scale-up.

Introduction: The Strategic Importance of Fluorinated Pyrazoles

The pyrazole motif is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs, including the COX-2 inhibitor Celecoxib.[1][4] The strategic incorporation of fluorine into such heterocyclic systems is a widely employed technique to modulate a molecule's physicochemical and pharmacokinetic properties.[2] Fluorine's high electronegativity and small size can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability, making fluorinated intermediates like 4-fluoropyrazole-1-propionate highly valuable.[2]

Historically, the synthesis of 4-fluoropyrazoles involved multi-step processes, often starting with pre-fluorinated building blocks and culminating in a cyclization step with hydrazine, a known carcinogen.[3] Such methods present significant scalability and safety challenges.[3] This note details a modern approach centered on "late-stage" fluorination, which offers a more direct, efficient, and safer pathway to the key 4-fluoro-1H-pyrazole intermediate.[3]

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, ensuring high yields, purity, and operational simplicity suitable for scaling.

-

Stage 1: Core Synthesis - Direct Electrophilic Fluorination of Pyrazole. This step utilizes a modern electrophilic fluorinating agent, 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor™, to directly install a fluorine atom at the C4 position of the pyrazole ring. This approach is highly regioselective and efficient.[1][3]

-

Stage 2: Side-Chain Installation - N-Alkylation of 4-Fluoro-1H-pyrazole. The synthesized 4-fluoro-1H-pyrazole is subsequently alkylated at the N1 position using an appropriate propionate electrophile, such as ethyl 2-bromopropionate, under basic conditions to yield the final target intermediate.

This decoupled strategy allows for the purification and quality control of the core intermediate before proceeding to the final step, simplifying process optimization and troubleshooting.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents [patents.google.com]

- 4. chemrevlett.com [chemrevlett.com]

Troubleshooting & Optimization

Improving yield of 4-fluoropyrazole Michael addition reactions

Subject: Optimization of Yield and Process Stability for 4-Fluoropyrazole Conjugate Additions From: Senior Application Scientist, Chemical Process Development To: Research & Development Team

Strategic Overview: The "Fluorine Paradox"

Welcome to the technical support hub for fluorinated heterocycle functionalization. You are likely here because standard pyrazole conditions are failing to produce high yields with 4-fluoropyrazole .

The Core Problem: The 4-fluoro substituent creates a Nucleophilicity/Acidity Paradox .

-

Acidity (Good): The electron-withdrawing fluorine atom lowers the pKa of the N-H proton (~13.6 vs. ~14.2 for unsubstituted pyrazole), making deprotonation easier.

-

Nucleophilicity (Bad): The same inductive effect that aids deprotonation significantly stabilizes the resulting anion. The nitrogen lone pair is held more tightly, making it a "harder," less reactive nucleophile toward the soft Michael acceptor.

The Solution: To improve yield, you cannot simply "push harder" with heat (which promotes the retro-Michael reaction). You must optimize for anion "nakedness" (solvation) and electrophile activation .

Reaction Mechanism & Failure Modes

The following diagram illustrates the kinetic and thermodynamic landscape of this specific reaction. Note the "Reversibility Trap" which is exacerbated by the stability of the 4-fluoropyrazole anion.

Caption: Figure 1. The reaction pathway highlights the stability of the intermediate anion. High temperatures often favor the reverse reaction (Retro-Michael) rather than product formation.

Optimized Experimental Protocol

This protocol is designed to maximize the "nakedness" of the fluoride-stabilized anion using Cesium (large cation effect) and polar aprotic solvents.

Standard Operating Procedure (SOP-4FP-MA)

| Parameter | Recommendation | Rationale |

| Stoichiometry | 1.0 equiv Pyrazole : 1.2–1.5 equiv Acceptor | Excess acceptor drives equilibrium forward (Le Chatelier’s principle). |

| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents solvate the cation ( |

| Base | Cesium Carbonate ( | The large |

| Concentration | High (0.5 M – 1.0 M) | Second-order kinetics; higher concentration significantly boosts rate. |

| Temperature | 25°C to 50°C | Start at RT. Avoid >60°C to prevent retro-Michael reaction. |

| Time | 12 – 24 Hours | Monitor by LCMS. |

Step-by-Step Workflow:

-

Preparation: Flame-dry reaction vessel and cool under Argon/Nitrogen.

-

Dissolution: Dissolve 4-fluoropyrazole (1.0 equiv) in anhydrous MeCN (0.5 M concentration).

-

Activation: Add

(0.5 equiv). Stir for 15 mins at RT (ensure deprotonation). -

Addition: Add the Michael Acceptor (1.2 equiv) dropwise.

-

Tip: If the acceptor is a liquid prone to polymerization (e.g., acrylates), add a spatula tip of hydroquinone.

-

-

Monitoring: Stir at RT. Check LCMS at 2h and 12h.

-

If conversion <50% at 12h: Warm to 45°C.

-

-

Workup: Filter off inorganic salts. Concentrate filtrate.

-

Note: Avoid acidic aqueous washes if the product is acid-sensitive.

-

Troubleshooting Guide & FAQs

Scenario A: "The reaction stalls at 60% conversion."

Diagnosis: Equilibrium limitation. The rate of the forward reaction equals the reverse reaction.

-

Fix 1 (Concentration): Reduce solvent volume by half. Pushing concentration to 1.0 M often breaks the stall.

-

Fix 2 (Base Switch): Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2–0.5 equiv). DBU is a strong organic base that improves solubility in organic media and can sometimes catalyze the proton transfer step more effectively than inorganic carbonates.

Scenario B: "I see the product, but it disappears upon heating."

Diagnosis: Retro-Michael Reaction.

-

Explanation: The Michael addition is exothermic. Adding heat favors the reactants (entropy). The 4-fluoropyrazole anion is a good leaving group.

-

Fix: Lower the temperature. Run the reaction at 0°C to RT. If kinetics are too slow, use a Lewis Acid catalyst (e.g., 5 mol%

or

Scenario C: "My acceptor is polymerizing."

Diagnosis: Base-induced anionic polymerization or radical polymerization.

-

Fix:

-

Add a radical inhibitor (Hydroquinone or BHT).

-

Switch to a weaker base system: Triton B (benzyltrimethylammonium hydroxide) or catalytic TBD (Triazabicyclodecene) .

-

Scenario D: "I have multiple isomers (N1 vs N2)."

Diagnosis: Regioselectivity issues (only applicable if 4-fluoropyrazole has other substituents, e.g., at C3/C5).

-

Fix:

-

Steric Control: Use a bulky base/solvent system.

-

Chelation Control: Use

(Silver Carbonate). Silver coordinates to the nitrogen and the carbonyl of the acceptor, directing the addition with high regioselectivity [1, 3].

-

Decision Matrix: Optimization Logic

Use this flowchart to navigate specific yield issues.

Caption: Figure 2.[1][2] Troubleshooting logic flow for diagnosing yield loss in Michael additions.

References

-

Zhang, X., et al. (2024). Effective Synthesis of N-Alkyl-3-(Indol-3-yl)Pyrazoles from Ag2CO3-Catalyzed Regioselective Aza-Michael Addition. Letters in Organic Chemistry.

-

Li, P., et al. (2014). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates.[3] RSC Advances.

-

BenchChem Technical Guide. (n.d.). 4-Fluoro-1H-pyrazole Physical Properties and Reactivity Profile.

-

Johansson, M.H. (2012).[4] Reversible Michael additions: covalent inhibitors and prodrugs. Mini Reviews in Medicinal Chemistry.

Sources

- 1. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

- 3. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reversible Michael additions: covalent inhibitors and prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Removal of Unreacted 4-Fluoropyrazole

Subject: Troubleshooting Guide for Purification & Workup Molecule of Interest: 4-Fluoro-1H-pyrazole (CAS: 35277-02-2) Audience: Medicinal Chemists & Process Development Scientists

Executive Summary

Unreacted 4-fluoropyrazole is a persistent impurity in the synthesis of pyrazole-based kinase inhibitors and heterocycles. Its removal is complicated by its amphoteric nature , low UV absorbance , and hydrogen-bonding capability , which often leads to co-elution with polar products.

This guide moves beyond generic workup procedures. It analyzes the specific physicochemical properties of the fluorinated core to provide three targeted removal strategies: pH-Swing Extraction , Electrophilic Scavenging , and Modified Chromatography .

Section 1: Understanding the "Sticky" Impurity

Before selecting a protocol, you must understand why this molecule is difficult to remove.

| Property | Value / Characteristic | Impact on Purification |

| Acidity (NH) | pKa ~12–13 (Predicted) | The fluorine atom is electron-withdrawing, making the N-H proton more acidic than unsubstituted pyrazole ( |

| Basicity (N2) | Conjugate Acid pKa < 2.5 | Fluorine reduces the basicity of the pyridine-like nitrogen. Standard weak acid washes (e.g., citric acid) may fail to fully protonate and extract it. |

| Polarity | High (H-bond donor/acceptor) | Causes "tailing" on silica gel and co-elution with polar products. |

| UV Absorbance | Low/Negligible | Difficult to track via standard UV-Vis detectors (254 nm) without derivatization. |

Section 2: Decision Matrix

Use this logic flow to select the optimal purification method for your specific reaction mixture.

Figure 1: Decision tree for selecting the appropriate purification strategy based on product stability and substitution.

Section 3: Detailed Protocols

Method A: The pH Swing (Base Extraction)

Best For: N-alkylated/arylated products (neutral) where the product has no acidic protons. Mechanism: The electron-withdrawing fluorine makes the 4-fluoropyrazole N-H sufficiently acidic to be deprotonated by hydroxide, forming a water-soluble anion. Your N-substituted product remains neutral.

Protocol:

-

Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent (DCM or EtOAc). Avoid ether if possible (solubility issues).

-

The Wash: Wash the organic layer 3x with 1.0 M NaOH (or 2M KOH).

-

Why? The high pH (>13) ensures complete deprotonation of the 4-fluoropyrazole (

~13).

-

-

Verification: Check the aqueous layer by TLC (after re-acidifying a small aliquot) to confirm the impurity has moved.

-

Rinse: Wash the organic layer once with Brine to remove excess base.

-

Dry & Concentrate: Dry over

and concentrate.

Critical Warning: Do not use this method if your product contains esters, hydrolyzable amides, or other base-sensitive groups.

Method B: Solid-Phase Scavenging (The "Clean" Workup)

Best For: High-throughput synthesis or base-sensitive products. Mechanism: Unreacted 4-fluoropyrazole acts as a nucleophile. By adding a resin functionalized with a strong electrophile (Isocyanate), the impurity becomes covalently bound to the solid bead and is removed via filtration.

Recommended Resins:

-

PS-Isocyanate: Highly effective for removing secondary amines and N-heterocycles.

-